8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, an imidazo[1,2-a]pyridine core, and a piperidinylmethyl group. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by bromination and subsequent substitution with a piperidinylmethyl group . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents include halogenating agents for bromination, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antituberculosis agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
8-Bromo-imidazo[1,2-a]pyridine: Lacks the piperidinylmethyl group but shares the bromine and imidazo[1,2-a]pyridine core.
2,6,8-Substituted Imidazopyridines: These compounds have different substituents at various positions on the imidazo[1,2-a]pyridine ring.
The uniqueness of 8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1232038-97-9 |
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Molecular Formula |
C13H16BrN3 |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
8-bromo-2-(piperidin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H16BrN3/c14-12-5-4-8-17-10-11(15-13(12)17)9-16-6-2-1-3-7-16/h4-5,8,10H,1-3,6-7,9H2 |
InChI Key |
YYLFVFDZUXFVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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